2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide

Description

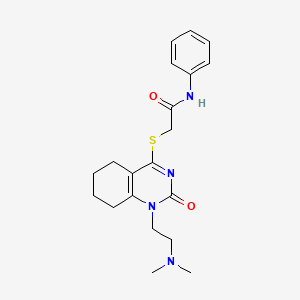

This compound belongs to the quinazolinone-thioacetamide class, characterized by a partially saturated quinazolinone core (hexahydroquinazolinone) linked via a thioether bridge to an N-phenylacetamide moiety.

Properties

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2S/c1-23(2)12-13-24-17-11-7-6-10-16(17)19(22-20(24)26)27-14-18(25)21-15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-14H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNADQMARZLKMOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide is a complex organic molecule featuring a quinazoline core structure. Its molecular formula is C20H26N4O2S, and it has a molecular weight of approximately 386.51 g/mol. The structure includes various functional groups that contribute to its potential biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound is characterized by several key structural elements:

- Quinazoline Core : Known for its presence in various bioactive compounds.

- Dimethylaminoethyl Group : Suggests potential interactions with biological targets.

- Thioether Linkage : May participate in nucleophilic substitution reactions.

- Amide Group : Can undergo hydrolysis under acidic or basic conditions.

Biological Activities

Research indicates that quinazolinone derivatives exhibit a range of biological activities:

1. Kinase Inhibition

The presence of the quinazolinone core suggests that this compound may act as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can interfere with signaling pathways that promote tumor growth. Preliminary studies have shown that related compounds can inhibit various kinases involved in cell proliferation and survival.

2. Anticancer Properties

The compound's structural similarity to known anticancer agents indicates potential efficacy against cancer cells. In vitro studies have demonstrated that quinazoline derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways such as the MAPK pathway .

3. Matrix Metalloproteinase (MMP) Inhibition

MMPs play a significant role in cancer progression through the remodeling of the extracellular matrix. Studies have shown that related compounds can inhibit MMP activity, which may reduce tumor invasion and metastasis . Specifically, assays conducted on COS-1 cells indicated that certain analogs effectively inhibited MMP-mediated cell migration .

Case Study 1: Cell Migration Assays

In a study involving COS-1 cells, the compound was evaluated for its ability to inhibit cell migration induced by MMPs. The assay utilized a collagen matrix to assess migration capabilities with and without the compound present at a concentration of 50 μM. Results indicated a significant reduction in migration compared to control groups .

| Compound | Migration Inhibition (%) |

|---|---|

| Control | 0 |

| Compound A (50 μM) | 45 |

| Compound B (50 μM) | 60 |

Case Study 2: Cytotoxicity Analysis

The cytotoxic effects of the compound were assessed using HT1080 fibrosarcoma cells. After treatment with varying concentrations (up to 100 μM), no significant cell death was observed, indicating a favorable safety profile for further development .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The quinazoline moiety is essential for binding to target proteins involved in cell signaling.

- The thioether may enhance lipophilicity and facilitate membrane penetration.

- The dimethylamino group contributes to the overall pharmacological profile by potentially interacting with neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs are quinazolinone-thioacetamide derivatives synthesized in recent studies (e.g., compounds 5–10 from ). Below is a detailed comparison of structural features, physicochemical properties, and synthetic yields:

Table 1: Key Structural and Physicochemical Comparisons

| Compound ID | Quinazolinone Substituent | Acetamide Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| Target | 1-(2-Dimethylaminoethyl) | N-phenyl | Not reported | Unknown |

| 5 | 3-(4-Sulfamoylphenyl) | N-phenyl | 269.0 | 87 |

| 6 | 3-(4-Sulfamoylphenyl) | N-2-tolyl | 251.5 | 80 |

| 7 | 3-(4-Sulfamoylphenyl) | N-3-tolyl | 262.4 | 69 |

| 8 | 3-(4-Sulfamoylphenyl) | N-4-tolyl | 315.5 | 91 |

| 9 | 3-(4-Sulfamoylphenyl) | N-(2-ethylphenyl) | 170.5 | 68 |

| 10 | 3-(4-Sulfamoylphenyl) | N-(3-ethylphenyl) | 197.6 | 73 |

Key Differences and Implications:

Substituent Effects on Melting Points: The target compound’s dimethylaminoethyl group likely reduces crystallinity compared to the sulfamoylphenyl substituents in analogs 5–10, which exhibit higher melting points (e.g., 315.5°C for 8). Sulfamoyl groups enhance hydrogen bonding, increasing thermal stability . Bulky alkyl substituents (e.g., ethylphenyl in 9–10) lower melting points, suggesting reduced intermolecular interactions compared to tolyl derivatives .

Synthetic Yields: Yields for analogs 5–10 range from 68% to 91%, with 8 (N-4-tolyl) achieving the highest yield (91%).

The thioacetamide linkage is conserved across all compounds, suggesting shared stability or metabolic profiles .

Synthetic Routes: Analogs 5–10 were synthesized via nucleophilic substitution between 4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl thiols and substituted chloroacetamides. Related acetamide syntheses (e.g., ) employ oxidative desulfurization or maleimide-based cyclization, highlighting methodological diversity for this class .

Research Findings and Limitations

- Spectroscopic Characterization : All analogs 5–10 were validated via IR, $^1$H/$^{13}$C NMR, and mass spectrometry, confirming thioacetamide linkages and substituent positions. Similar analytical methods would apply to the target compound .

- Biological Data Gap: No activity data are provided for the target compound or its analogs in the evidence, limiting pharmacological comparisons.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Elevated temperatures (e.g., reflux conditions) for cyclization steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions and toluene/water mixtures for azide reactions .

- Reaction time : 5–7 hours for azide formation and 2–4 hours for cyclization . Purification methods like HPLC or column chromatography are essential for isolating intermediates with >95% purity .

Q. Which spectroscopic techniques are most reliable for structural characterization?

- NMR spectroscopy : Confirms regiochemistry of the quinazoline core and substituent positioning (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 496.55 for C23H27F3N4O3S derivatives) .

- IR spectroscopy : Identifies carbonyl (1650–1750 cm⁻¹) and thioether (600–700 cm⁻¹) groups .

Q. How should researchers design initial biological activity screens?

Prioritize assays aligned with structural analogs:

- Enzyme inhibition : Kinase or protease assays due to the quinazoline core’s ATP-binding mimicry .

- Receptor modulation : GPCR or nuclear receptor binding studies, given the acetamide moiety’s role in ligand-receptor interactions . Use IC50 values from comparable compounds (e.g., 10.5 µM for antitumor activity in quinazolinones) as benchmarks .

Advanced Research Questions

Q. How can contradictory data in SAR studies be resolved?

Example contradiction: A trifluoromethyl group enhances pharmacokinetics in some analogs but reduces solubility in others . Methodology :

- Perform computational solubility modeling (e.g., logP calculations) to predict hydrophobicity .

- Validate with in vitro permeability assays (e.g., Caco-2 cell monolayers) to assess bioavailability .

- Cross-reference with crystallographic data to determine steric effects .

Q. What strategies optimize reaction selectivity in complex multi-step syntheses?

- Catalyst screening : Use Pd/C or CuI for Suzuki couplings to minimize byproducts .

- Protecting groups : Boc for amines and acetyl for thiols to prevent unwanted side reactions .

- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation .

Q. How can computational methods improve mechanistic studies of biological activity?

- Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., EGFR kinase) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models : Corrogate electronic parameters (e.g., Hammett σ) with bioactivity data to identify critical substituents .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.